2'-O-methyladenosine-5'-triphosphate

Description

Overview of Modified Nucleotides in Biological Systems

Nucleotides, the fundamental units of DNA and RNA, can undergo a variety of chemical modifications after their initial incorporation into a nucleic acid chain. wikipedia.org These modifications are not mere decorations; they are key players in a multitude of biological processes. wikipedia.org In fact, over 140 different modified nucleotides have been identified in the nucleic acids of various organisms. nih.gov These alterations can range from simple additions of a methyl group to more complex rearrangements of the nucleotide structure. nih.gov

These modifications are critical for the proper functioning of many biological systems. For instance, in transfer RNA (tRNA), modifications are essential for the stability of the molecule and for the accurate decoding of the genetic message during protein synthesis. pnas.org In messenger RNA (mRNA), modifications can influence the molecule's stability, its transport out of the nucleus, and the efficiency with which it is translated into protein. wikipedia.org The study of these modifications, a field known as epitranscriptomics, has revealed a new layer of gene regulation that is crucial for cellular homeostasis. wikipedia.org

Significance of 2'-O-Methylation in Ribonucleic Acid Biology

Among the myriad of RNA modifications, 2'-O-methylation holds a place of particular importance. This modification involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar of a nucleotide. wikipedia.orgnih.gov This seemingly minor alteration has profound effects on the properties and function of the RNA molecule.

One of the most significant consequences of 2'-O-methylation is the increased stability it confers upon the RNA molecule. The presence of the 2'-hydroxyl group in RNA makes it susceptible to hydrolysis, rendering it less stable than DNA. The addition of a methyl group at this position protects the RNA from degradation by nucleases, thereby extending its half-life within the cell. trilinkbiotech.com This enhanced stability is crucial for molecules like ribosomal RNA (rRNA), which need to persist for long periods to carry out their function. wikipedia.org

Furthermore, 2'-O-methylation plays a vital role in the processing and function of various types of RNA. In small nuclear RNAs (snRNAs), which are components of the spliceosome, 2'-O-methylation is necessary for the proper assembly of this molecular machine and for the accurate splicing of pre-mRNA. plos.org In the context of mRNA, 2'-O-methylation of the 5' cap structure is critical for distinguishing the cell's own mRNA from foreign RNA, such as that from a virus. plos.orgpnas.org This self-versus-non-self recognition is a key aspect of the innate immune response. pnas.org The modification can also influence the efficiency of translation, the process of protein synthesis. nih.govthe-innovation.org

Historical Context and Evolution of Research on 2'-O-Methyladenosine-5'-Triphosphate

The journey to understanding the importance of this compound began with the discovery of modified nucleosides in the mid-20th century. In 1957, pseudouridine (B1679824) was the first modified nucleotide to be identified in RNA. nih.gov This discovery opened the door to a new field of research focused on the "fifth nucleotide" and its role in biology.

Over the following decades, researchers identified a growing number of modified nucleotides, including 2'-O-methylated forms, in various types of RNA. nih.gov The discovery of 2'-O-methylation in ribosomal RNA (rRNA) and transfer RNA (tRNA) was followed by its identification in the 5' cap structure of eukaryotic messenger RNA (mRNA). nih.govnih.gov This finding was particularly significant as it pointed to a crucial role for this modification in gene expression.

The realization of the importance of 2'-O-methylation in RNA biology spurred the development of methods to synthesize modified nucleoside triphosphates, including this compound. nih.govnih.gov These synthetic analogs became invaluable tools for researchers, allowing them to probe the function of this modification in a controlled manner. For example, the incorporation of this compound into synthetic RNA molecules has been used to study RNA stability, protein-RNA interactions, and the development of RNA-based therapeutics and diagnostics, such as aptamers. trilinkbiotech.com The evolution of research in this area highlights a classic example of how fundamental discoveries in biochemistry can lead to the development of powerful tools that drive further scientific advancement.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

| Property | Value | Source |

|---|

Structure

3D Structure

Properties

Molecular Formula |

C11H18N5O13P3 |

|---|---|

Molecular Weight |

521.21 g/mol |

IUPAC Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H18N5O13P3/c1-25-8-7(17)5(2-26-31(21,22)29-32(23,24)28-30(18,19)20)27-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

OARVGPYQJRLYFE-IOSLPCCCSA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origin of Product |

United States |

Molecular Characteristics and Integration into Rna Structures

Chemical Structure and Derivatives of 2'-O-Methyladenosine-5'-Triphosphate

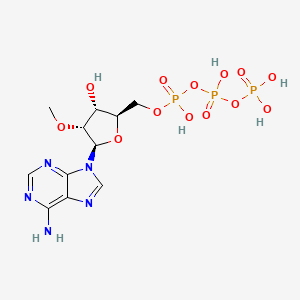

This compound, often abbreviated as 2'OMe-ATP, is an analog of the canonical ribonucleotide adenosine-5'-triphosphate (B57859) (ATP). Its defining feature is the presence of a methyl group (-CH3) attached to the 2'-hydroxyl (-OH) group of the ribose sugar moiety. This seemingly minor alteration has profound effects on the compound's chemical properties and its behavior once incorporated into an RNA strand.

The molecular formula of the free acid form of this compound is C11H18N5O13P3, with a corresponding molecular weight of approximately 521.21 g/mol . It is composed of an adenine (B156593) base, a ribose sugar with a methoxy (B1213986) group at the 2' position, and a triphosphate chain attached to the 5' carbon of the ribose.

A notable derivative of this compound is N6,2'-O-dimethyladenosine-5'-triphosphate (m6Am). This molecule features an additional methyl group on the nitrogen at the 6th position of the adenine base, in addition to the 2'-O-methylation on the ribose. This modification is particularly relevant in the context of mRNA cap structures in eukaryotes. the-innovation.org

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula (Free Acid) | C11H18N5O13P3 |

| Molecular Weight (Free Acid) | 521.21 g/mol |

| Synonyms | 2'OMe-ATP, 2'-O-Methyl-ATP |

| Key Feature | Methyl group at the 2'-hydroxyl position of the ribose |

Incorporation Mechanisms into RNA Polymers

This compound serves as a substrate for RNA polymerases, enabling its incorporation into nascent RNA chains during transcription. The fundamental mechanism of incorporation follows the general principles of nucleotide addition, where the 3'-hydroxyl group of the growing RNA strand attacks the alpha-phosphate of the incoming 2'OMe-ATP, leading to the formation of a phosphodiester bond and the release of pyrophosphate. numberanalytics.com

However, the presence of the 2'-O-methyl group can influence the efficiency of this process. Studies have shown that RNA polymerases, such as the hepatitis C virus RNA-dependent RNA polymerase (NS5B), can discriminate against 2'-O-methylated nucleotides, particularly during the initiation phase of transcription. nih.gov For instance, one study found that 2'-O-methyl-GTP was discriminated against by approximately 150-fold during initiation compared to only about 2-fold during the elongation phase. nih.gov This suggests that the conformational changes the polymerase undergoes as it transitions from initiation to elongation may relax the stringency of nucleotide selection. nih.gov

Conversely, engineered polymerases have been developed to more efficiently incorporate 2'-modified nucleotides. For example, specific mutations in the "steric gate" of a polymerase can improve the binding and incorporation of nucleotides with bulky 2'-substituents, including 2'-O-methyl groups. nih.gov This indicates that the efficiency of incorporation is dependent on the specific polymerase and the context of the RNA synthesis process.

Biophysical and Biochemical Consequences of 2'-O-Methylation on RNA

The introduction of 2'-O-methyladenosine into an RNA polymer instigates a cascade of biophysical and biochemical changes that significantly alter the characteristics of the RNA molecule.

Impact on RNA Stability and Conformation

One of the most well-documented effects of 2'-O-methylation is the enhancement of RNA duplex stability. The 2'-O-methyl group sterically favors a C3'-endo sugar pucker conformation, which is the characteristic conformation of nucleotides within an A-form RNA helix. nih.gov This pre-organization of the single-stranded RNA into a conformation amenable to duplex formation reduces the entropic penalty of binding, thereby increasing thermal stability. acs.org

Quantitative studies have demonstrated a significant increase in the melting temperature (Tm) of RNA duplexes containing 2'-O-methylated nucleotides. The addition of a single 2'-O-methyl modification can increase the Tm of an RNA duplex by approximately 0.2 kcal/mol. nih.govwikipedia.org In one study, the full 2'-O-methylation of the uridine (B1682114) strand in a U14/A14 duplex increased the Tm by 12°C compared to the unmodified duplex. acs.org This stabilization is crucial for maintaining the structural integrity of various RNA molecules, including ribosomal RNA (rRNA), which is heavily 2'-O-methylated. wikipedia.org

Table 2: Impact of 2'-O-Methylation on RNA Duplex Melting Temperature (Tm)

| Duplex | Modification | Tm (°C) | ΔTm (°C) |

|---|---|---|---|

| U14/A14 | Unmodified | 24 | - |

| UOMe14/AOH14 | 2'-O-methylated Uridine | 36 | +12 |

| UOH14/AOMe14 | 2'-O-methylated Adenosine (B11128) | 24 | 0 |

Data adapted from a study on 2'-O-modified RNA hetero duplexes. acs.org

Influence on Nuclease Resistance

The 2'-O-methylation of adenosine and other ribonucleosides confers significant resistance to degradation by various nucleases. This increased stability is a direct consequence of the modification at the 2'-hydroxyl position.

The presence of a 2'-O-methyl group can act as a roadblock for 3'→5' and 5'→3' exoribonucleases. For example, the 5'→3' exoribonuclease DXO, which is involved in RNA quality control, is inhibited by 2'-O-methylation at the 5' end of an RNA molecule. nih.govresearchgate.net Similarly, the 3'→5' exoribonuclease MgR from Mycoplasma genitalium is highly sensitive to 2'-O-methylation, with its degradation activity being significantly impeded by this modification. nih.gov This protective effect is crucial for the stability of small RNAs like microRNAs (miRNAs) and Piwi-interacting RNAs (piRNAs), which often feature a 2'-O-methylated 3'-terminal nucleotide. nih.gov

RNA is inherently less stable than DNA due to the presence of the 2'-hydroxyl group, which can act as a nucleophile in an intramolecular transesterification reaction, leading to the cleavage of the phosphodiester backbone under alkaline conditions. nih.gov The methylation of this 2'-hydroxyl group to form a methoxy group effectively removes this reactive nucleophile, thereby rendering the phosphodiester bond significantly more resistant to base-catalyzed hydrolysis. nih.govtrilinkbiotech.com

This modification also provides protection against certain endoribonucleases. For instance, RNase H, an enzyme that specifically cleaves the RNA strand of an RNA/DNA hybrid, is inhibited by the presence of 2'-O-methylated residues in the RNA strand. the-innovation.org This resistance is a key feature exploited in various molecular biology techniques and is a fundamental property contributing to the increased half-life of 2'-O-methylated RNA molecules within the cellular environment. trilinkbiotech.comnumberanalytics.com

Biological Functions and Mechanistic Insights

Role in Messenger RNA (mRNA) 5'-Capping

The 5' cap is a critical, evolutionarily conserved feature of eukaryotic messenger RNA (mRNA) that is essential for its processing, export from the nucleus, and translation into protein. nih.govnih.gov The basic cap structure, known as "Cap-0," consists of a 7-methylguanosine (B147621) (m7G) molecule linked to the first nucleotide of the mRNA chain via a distinctive 5'-5' triphosphate bridge. biorxiv.orgresearchgate.net Further modifications to this basic structure, including 2'-O-methylation, give rise to more complex cap structures with distinct functional roles.

In higher eukaryotes, the initial Cap-0 structure is often further modified by methylation at the 2'-hydroxyl (2'-OH) group of the ribose sugar of the first and sometimes the second nucleotide of the mRNA transcript. danaher.comresearchgate.netnih.gov The addition of a single methyl group to the 2'-O position of the first nucleotide adjacent to the m7G cap converts the Cap-0 structure into a "Cap-1" structure (m7GpppNm). biorxiv.orgresearchgate.netneb.com This reaction is a crucial step in mRNA maturation. nih.gov

A subsequent methylation event can occur on the second nucleotide of the transcript, converting a Cap-1 structure into a "Cap-2" structure (m7GpppNmpNm). biorxiv.orgresearchgate.net This sequential methylation process creates a hierarchy of cap structures, with Cap-1 and Cap-2 being prevalent in higher eukaryotes. researchgate.netdanaher.com The formation of these structures is essential for the mRNA to be fully functional, protecting it from degradation and preparing it for translation. nih.govcreative-diagnostics.com

| Cap Structure | Description | Methylation Pattern |

|---|---|---|

| Cap-0 | Basic cap structure found on all eukaryotic mRNA. | 7-methylguanosine (m7G) linked to the first nucleotide. biorxiv.org |

| Cap-1 | Formed by the 2'-O-methylation of the first nucleotide of a Cap-0 structure. | m7GpppNm; methylation at the 2'-OH of the first ribose. researchgate.netneb.com |

| Cap-2 | Formed by the 2'-O-methylation of the second nucleotide of a Cap-1 structure. | m7GpppNmpNm; methylation at the 2'-OH of the first and second ribose. biorxiv.orgresearchgate.net |

The enzymatic addition of methyl groups to the mRNA cap is a highly specific process catalyzed by dedicated methyltransferases. The conversion of a Cap-0 to a Cap-1 structure is performed by the mRNA Cap 2'-O-Methyltransferase (CMTR1) . biorxiv.org This enzyme specifically recognizes RNA that already possesses the m7GpppN cap and uses S-adenosylmethionine (SAM) as the methyl donor to methylate the 2'-O position of the first nucleotide. nih.govneb.com

The subsequent conversion of a Cap-1 to a Cap-2 structure is catalyzed by a distinct enzyme, Cap-Methyltransferase 2 (CMTR2) . biorxiv.org Viruses, such as coronaviruses, also encode their own 2'-O-methyltransferases to cap their viral RNA, a critical step for their replication and evasion of the host immune system. nih.govnih.govresearchgate.netresearchgate.net For example, in SARS-CoV-2, the non-structural protein 16 (Nsp16), in complex with its cofactor Nsp10, is responsible for this 2'-O-methylation activity. researchgate.netnih.gov

| Enzyme | Function | Substrate -> Product | Methyl Donor |

|---|---|---|---|

| mRNA Cap 2'-O-Methyltransferase (CMTR1) | Catalyzes the formation of the Cap-1 structure. biorxiv.org | Cap-0 -> Cap-1 | S-adenosylmethionine (SAM) neb.com |

| Cap-Methyltransferase 2 (CMTR2) | Catalyzes the formation of the Cap-2 structure. biorxiv.org | Cap-1 -> Cap-2 | S-adenosylmethionine (SAM) |

| SARS-CoV-2 Nsp16/Nsp10 | Viral methyltransferase that creates a Cap-1 structure on viral mRNA. nih.gov | Cap-0 -> Cap-1 | S-adenosylmethionine (SAM) researchgate.net |

The 2'-O-methylation of the 5' cap is not merely a structural embellishment but has profound functional consequences for the mRNA molecule, influencing its stability, translation, and interaction with the host's innate immune system.

The methylation status of the mRNA cap plays a significant role in modulating the efficiency of protein synthesis. The presence of a Cap-1 structure generally enhances the translational efficiency of an mRNA molecule compared to a Cap-0 structure. researchgate.netcreative-diagnostics.com This is because the cap structure is the primary recognition site for the eukaryotic translation initiation factor 4E (eIF4E), a key component of the cap-binding complex (eIF4F) that recruits ribosomes to the mRNA. nih.gov While the presence of Cap-0 is sufficient for efficient translation, the addition of the 2'-O-methyl group in the Cap-1 structure can further boost protein production in certain cell types. nih.govcreative-diagnostics.com

However, the effect of 2'-O-methylation on translation is complex. While methylation of the first nucleotide (Cap-1) can increase protein production, some studies have shown that methylation of the second nucleotide (Cap-2) can, in some cellular contexts, decrease translation. researchgate.net Furthermore, internal 2'-O-methylation within the coding region of an mRNA has been shown to inhibit translation by disrupting key steps in the decoding of the genetic code by the ribosome. nih.govduke.edu This suggests that the position of the 2'-O-methylation acts as a regulatory mark to fine-tune protein expression. duke.edurepec.org

A crucial function of the Cap-1 structure in higher eukaryotes is to serve as a molecular signature of "self" RNA, allowing the innate immune system to distinguish the host's own mRNA from foreign RNA, such as that produced during a viral infection. researchgate.netnih.govresearchgate.net The host's innate immune system has evolved sensors that can detect foreign RNA. One such family of sensors are the Interferon-Induced Proteins with Tetratricopeptide Repeats (IFIT) proteins. biorxiv.org

IFIT proteins, particularly IFIT1, can bind to mRNA with a Cap-0 structure or uncapped 5'-triphosphate RNA, which are characteristic of viral or incompletely processed RNAs. biorxiv.orgkactusbio.com This binding sequesters the RNA and inhibits its translation. biorxiv.org The presence of the 2'-O-methyl group in the Cap-1 structure sterically hinders the binding of IFIT1, thus protecting the "self" mRNA from this arm of the innate immune response and allowing its translation to proceed. biorxiv.org Viruses, in turn, have co-opted this system by evolving their own methyltransferases to add a Cap-1 structure to their RNA, effectively camouflaging it as host mRNA to evade immune detection. nih.govresearchgate.netresearchgate.net

The 2'-O-methylation of RNA plays a broad role in suppressing innate immune activation. nih.gov Beyond the IFIT proteins, other pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs) are involved in detecting foreign nucleic acids. For instance, bacterial and viral RNAs can activate TLR7 and TLR8 in humans, triggering an inflammatory response. nih.govnih.gov Research has shown that 2'-O-methylated RNA is a poor activator of these receptors and can even act as an antagonist, inhibiting the immune stimulation caused by unmethylated RNA. nih.govnih.gov

Specifically, the Cap-1 structure has been shown to abrogate signaling through the RIG-I pathway, a key sensor of viral RNA in the cytoplasm. kactusbio.com By methylating their RNA caps (B75204), viruses can prevent detection by RIG-I and other sensors like MDA5, thereby dampening the production of antiviral interferons and promoting their own replication. nih.govkactusbio.com This immune-inhibitory function of 2'-O-methylation is a critical mechanism for both the host to maintain tolerance to its own RNA and for pathogens to evade host defenses. nih.gov

Functional Implications in Cellular Processes

of Internal 2'-O-Methylation in RNA

Internal 2'-O-methylation (Nm), where the methyl group is on the 2' hydroxyl of the ribose, is a widespread and highly conserved post-transcriptional modification found in various RNA molecules. nih.govnih.gov Unlike modifications to the base itself, Nm occurs on the sugar moiety, influencing the structural and functional properties of the RNA molecule. nih.gov This modification can increase the hydrophobicity of RNA, protect it from nuclease degradation, stabilize helical structures, and modulate interactions with proteins and other nucleic acids. nih.gov

Identification in Messenger RNA (mRNA)

While 2'-O-methylation is a well-established feature of the 5' cap structure of eukaryotic mRNAs, its presence at internal sites has been a more recent discovery. nih.gov The identification of internal Nm sites in mRNA has been advanced by the development of high-throughput, next-generation sequencing-based methods. cd-genomics.com Techniques such as NanoNm, which utilizes nanopore sequencing, and the enzyme-based NJU-seq have enabled the detection of internal mRNA Nm sites at single-base resolution. nih.govbiorxiv.org

Despite these technological advancements, the transcriptome-wide mapping of internal mRNA Nm sites remains challenging, and the validity of some identified sites is a subject of ongoing research and debate. nih.govresearchgate.net Nevertheless, specific internal Nm sites have been validated through lower-throughput methods, confirming that this modification is a genuine feature of mRNA, not just non-coding RNA. nih.gov

Presence in Non-Coding RNAs (rRNA, tRNA, snRNA, miRNA, piRNA)

Internal 2'-O-methylation is a highly abundant and critical modification in a wide array of non-coding RNAs (ncRNAs). nih.gov

Transfer RNA (tRNA): Nm is one of the most abundant modifications in tRNA, where it contributes to the structural stability of the molecule and ensures proper translation. nih.gov

Small Nuclear RNA (snRNA): As components of the spliceosome, snRNAs contain numerous 2'-O-methylations that are crucial for the pre-mRNA splicing process. nih.govnumberanalytics.com

MicroRNA (miRNA) and PIWI-interacting RNA (piRNA): Nm is also found at the 3' end of small ncRNAs. In plants, it is present on miRNAs, while in animals, it is found on PIWI-interacting RNAs (piRNAs). nih.govnih.gov

Enzymatic Machinery for Internal 2'-O-Methylation

The installation of internal 2'-O-methyl groups is carried out by specific enzymes known as methyltransferases (MTases), which can be of viral or host origin.

A prominent example of viral enzymatic machinery is the non-structural protein 5 (NS5) of flaviviruses, such as Dengue virus (DENV) and West Nile virus (WNV). nih.govplos.org The N-terminal domain of NS5 functions as a methyltransferase with a dual role: it is responsible for the formation of the 5' RNA cap structure and also possesses a novel activity of methylating internal RNA sites. nih.govplos.orgresearchgate.net

Mass spectrometry and biochemical assays have confirmed that the flavivirus NS5 MTase specifically catalyzes the 2'-O methylation of internal adenosine (B11128) residues, creating 2'-O-methyladenosine (Am). nih.govplos.orgnih.gov This activity is highly specific for adenosine, as the enzyme does not methylate RNA polymers of guanosine, cytidine, or uridine (B1682114). nih.govplos.org Interestingly, this internal methylation activity does not appear to depend on a specific RNA sequence, as the enzyme can methylate various regions of the viral genome and even host RNAs, such as rRNA, in vitro. nih.govnih.gov The catalytic activity for this internal methylation has been mapped to a conserved K-D-K-E tetrad of active site residues (K61-D146-K181-E217 in DENV-4). nih.govplos.org

Table 1: Research Findings on Flavivirus NS5 Internal Methylation Activity

| Feature | Finding | Source(s) |

|---|---|---|

| Enzyme | Non-structural protein 5 (NS5) | nih.gov, plos.org |

| Viral Family | Flavivirus (e.g., Dengue, West Nile) | nih.gov, researchgate.net |

| Substrate Nucleotide | Adenosine (A) | nih.gov, plos.org, plos.org |

| Product | Internal 2'-O-methyladenosine (Am) | nih.gov, nih.gov |

| Sequence Requirement | None; sequence-independent | nih.gov, nih.gov |

| Catalytic Site | K-D-K-E tetrad (e.g., K61-D146-K181-E217 in DENV-4) | nih.gov, plos.org |

| In Vitro Targets | Viral RNA, poly(A) tracts, host ribosomal RNA | nih.gov, nih.gov |

In eukaryotic cells, several enzymes have been identified as writers of internal 2'-O-methylation.

Fibrillarin (FBL): FBL is the primary enzyme responsible for the vast majority of 2'-O-methylations in rRNA. researchgate.net It functions as the catalytic core of a larger complex known as the box C/D small nucleolar ribonucleoprotein (snoRNP). researchgate.netresearchgate.net In this complex, a guide snoRNA directs FBL to a specific site on the rRNA for methylation. researchgate.net More recently, FBL has been implicated in the internal methylation of specific mRNAs, a process that also appears to be guided by snoRNAs and can impact mRNA stability. nih.govnih.gov

FTSJ3: The human methyltransferase FTSJ3 has been shown to be recruited by HIV-1 to introduce internal 2'-O-methylations into the viral RNA, which helps the virus evade the host's innate immune system. nih.govresearchgate.net

Spb1: In yeast, the rRNA methyltransferase Spb1 has been suggested to be responsible for hundreds of internal Nm sites detected in mRNA. nih.gov

Table 2: Putative Host Cellular Methyltransferases for Internal RNA 2'-O-Methylation

| Enzyme | Primary Target | Other Known/Proposed Targets | Guiding Mechanism | Source(s) |

|---|---|---|---|---|

| Fibrillarin (FBL) | Ribosomal RNA (rRNA) | Messenger RNA (mRNA) | Box C/D snoRNA | nih.gov, nih.gov, researchgate.net |

| FTSJ3 | HIV-1 viral RNA | Human rRNA | Recruited by viral proteins (e.g., TRBP) | nih.gov, researchgate.net |

| Spb1 (yeast) | Ribosomal RNA (rRNA) | Messenger RNA (mRNA) | Not fully elucidated for mRNA | nih.gov |

Biological Consequences of Internal 2'-O-Methylation

The presence of an internal 2'-O-methyladenosine can have profound effects on the fate and function of an RNA molecule.

RNA Stability: One of the most significant roles of 2'-O-methylation is to enhance RNA stability. The methyl group sterically hinders nuclease access and protects the phosphodiester backbone from hydrolysis, thereby increasing the half-life of the RNA molecule. nih.govglpbio.comtrilinkbiotech.com Studies have shown a positive correlation between FBL-mediated internal mRNA methylation and increased mRNA stability and expression levels. nih.gov

Regulation of Translation: The impact on translation is context-dependent. In flaviviruses, the internal methylation of viral RNA by NS5 has been shown to attenuate both viral translation and replication, suggesting a self-regulatory mechanism. nih.govplos.orgplos.org Conversely, in eukaryotes, 2'-O-methylation of rRNA is critical for ribosome function. nih.gov Hypo-methylation (a reduction in normal methylation levels) in ribosomes can lead to significant defects in translational fidelity, such as increased frameshifting and errors in start codon selection. nih.govbiorxiv.orgbiorxiv.org

Innate Immune Evasion: Internal RNA methylation serves as a key molecular signature to help the host immune system distinguish "self" RNA from "non-self" (e.g., viral) RNA. nih.gov The absence of expected methylation patterns on viral RNA can trigger pattern recognition receptors like RIG-I and MDA5, leading to an antiviral interferon response. nih.gov Viruses like flaviviruses and HIV-1 have evolved to methylate their own RNA internally to mimic host RNA and evade this immune surveillance. nih.govresearchgate.net

Table 3: Summary of Biological Consequences of Internal 2'-O-Methylation

| Biological Process | Consequence of Internal 2'-O-Methylation | Example System | Source(s) |

|---|---|---|---|

| RNA Stability | Increases resistance to nuclease degradation and hydrolysis, enhancing RNA half-life. | Eukaryotic mRNA | nih.gov, nih.gov |

| Viral Translation | Attenuates translation and replication. | Flavivirus | nih.gov, plos.org, plos.org |

| Cellular Translation | Ensures translational fidelity; hypo-methylation causes defects. | Eukaryotic ribosomes | nih.gov, biorxiv.org |

| Innate Immunity | Acts as a "self" marker to prevent activation of antiviral sensors. | HIV-1, Flavivirus | nih.gov, researchgate.net |

| RNA Structure | Stabilizes A-form helical structures and C3'-endo ribose pucker. | General RNA | nih.gov, nih.gov |

Effects on RNA Metabolism and Processing

The 2'-O-methylation of adenosine, when incorporated into an RNA strand, significantly enhances the molecule's stability. nih.govnih.gov This modification provides protection against degradation by nucleases and base-mediated hydrolysis, making it a valuable feature for applications like aptamer synthesis where robust RNA molecules are required. nih.govnih.gov

Modulation of RNA-Protein Interactions (e.g., AGO1, DGCR8)

The methylation of RNA can significantly alter its interaction with RNA-binding proteins, thereby regulating critical cellular pathways.

Argonaute 1 (AGO1): The Argonaute (AGO) proteins are central to the RNA-induced silencing complex (RISC), which mediates gene silencing by small RNAs like microRNAs (miRNAs) and small interfering RNAs (siRNAs). wikipedia.orgnih.gov The presence of 2'-O-methyl (2'OMe) modifications on siRNAs directly impacts the function of the AGO-containing RISC. Studies in living cells have revealed that introducing six to ten 2'OMe modifications at the 3'-end of an siRNA inhibits the release of the passenger (non-guide) strand and subsequent cleavage of the target RNA, without affecting the complex's binding affinity or target recognition. wikipedia.org Conversely, placing 2'OMe modifications at the 5'-end of the guide strand was found to decrease the stability of the activated RISC. wikipedia.org These findings demonstrate that 2'-O-methylation serves as a modulator of RISC assembly and activity, with the position of the modification determining the specific functional outcome. wikipedia.org

DiGeorge Syndrome Critical Region 8 (DGCR8): DGCR8 is an essential protein that, together with the enzyme Drosha, forms the Microprocessor complex responsible for the initial processing of primary microRNAs (pri-miRNAs). nih.govplos.org The interaction between the Microprocessor complex and pri-miRNAs is sensitive to RNA modifications. While direct studies on 2'-O-methylation are limited, research on N6-methyladenosine (m6A), another prevalent RNA modification, has shown that it is efficiently recognized by the Microprocessor complex. nih.gov The knockdown of the m6A methyltransferase METTL3 leads to a decrease in the interaction efficiency between DGCR8 and certain pri-miRNAs, such as pri-miR-9-2. nih.gov This indicates that RNA methylation plays a crucial role in facilitating DGCR8's recognition and processing of its RNA substrates. nih.gov

Impact on Ribosomal Function and Fidelity

Ribosomal RNA (rRNA) is heavily decorated with chemical modifications, with 2'-O-methylation being one of the most abundant. wikipedia.orgtrilinkbiotech.com These modifications are not merely decorative but are critical for ribosome biogenesis, structural integrity, and function. wikipedia.orgnih.gov The presence of 2'-O-methylation helps to shape the rRNA structure, which is fundamental to the ribosome's translational activity. trilinkbiotech.com

Recent research has moved beyond the view of these modifications as static, showing that they contribute to a heterogeneous population of ribosomes within cells. wikipedia.org This "ribosomal heterogeneity" suggests that ribosomes can be specialized for translating specific mRNAs. wikipedia.orgnih.gov Studies in yeast have demonstrated that the level of rRNA 2'-O-methylation can impact the reliability and reproducibility of translation, particularly under stress conditions. wikipedia.org

Crucially, alterations in the rRNA 2'-O-methylation pattern have a direct impact on the fidelity of protein synthesis. Ribosomes that are "hypo-methylated" (i.e., have a reduced level of 2'-O-methylation) exhibit significant defects in translational fidelity. frontiersin.org These defects include an increase in frameshifting errors and the erroneous selection of near-cognate start codons. frontiersin.org The underlying mechanism for this loss of fidelity is linked to changes in the inherent dynamics of the ribosomal subunits and an altered binding of essential translation factors, such as eIF1. frontiersin.org Furthermore, studies involving flavivirus methyltransferase showed that it could methylate host ribosomal RNAs in vitro, and that internal adenosine methylation in viral RNA led to reduced translation, highlighting the modification's role in modulating protein synthesis. nih.gov

Interaction with Purinergic Receptors

Purinergic receptors are a family of plasma membrane receptors activated by extracellular nucleotides like ATP. nih.govresearchgate.net They are broadly classified into P2X ligand-gated ion channels and P2Y G-protein coupled receptors. nih.govresearchgate.net ATP and its analogs are key ligands for these receptors, mediating a vast array of physiological processes. nih.govtocris.com

Agonistic Properties and Receptor Binding Affinity

While ATP is the primary endogenous agonist for many purinergic receptors, modified analogs often exhibit distinct activities and are used as pharmacological tools to probe receptor function. nih.govnih.gov The activity of 2'-O-methyladenosine-5'-triphosphate itself is not extensively documented in the available literature, but the properties of closely related compounds provide insight into how modifications at the adenosine moiety affect receptor interaction.

For example, 2-methylthioadenosine-5'-triphosphate (2-MeSATP), which is modified at the C2 position of the adenine (B156593) base rather than the ribose, is a potent agonist at several P2X receptors. nih.gov In contrast, other analogs can act as partial agonists or antagonists. Deoxyadenosine 5′(α-thio)triphosphate (dATPαS) acts as a low-potency partial agonist at the human P2Y1 receptor.

The binding affinities of various ATP analogs have been determined for different purinergic receptors. The following table summarizes the inhibitory constants (pIC50) for several analogs competing for [³⁵S]-ATPγS binding sites in rat vas deferens membranes, which are rich in P2X receptors. nih.gov

| Compound | pIC50 |

| Adenosine 5'-triphosphate (ATP) | 9.01 |

| 2-Methylthio-ATP (2-MeSATP) | 8.79 |

| Adenosine 5'-O-[3-thiotriphosphate] (ATPγS) | 8.73 |

| α,β-Methylene ATP (α,β-meATP) | 7.57 |

| Adenosine 5'-diphosphate (ADP) | 7.24 |

| β,γ-Methylene ATP | 7.18 |

Data sourced from a study on rat vas deferens membranes. nih.gov The pIC50 value is the negative logarithm of the IC50, with a higher value indicating greater binding affinity.

Research Implications for Purinergic Signaling Pathways

The study of purinergic signaling is crucial for understanding a wide range of physiological and pathological conditions, including inflammation, immune responses, cancer, and neurotransmission. tocris.com Modified nucleotides like this compound are invaluable tools in this research.

The enhanced stability of 2'-O-methylated nucleotides against degradation by ectonucleotidases makes them particularly useful for in vitro and in vivo studies. nih.govnih.gov This resistance allows for more controlled and sustained receptor activation or inhibition compared to the rapidly hydrolyzed ATP. nih.gov By using stable analogs, researchers can more accurately delineate the specific subtypes of P2 receptors involved in a biological response and dissect the downstream signaling cascades.

Furthermore, developing analogs with high selectivity for specific P2 receptor subtypes is a major goal in medicinal chemistry. nih.gov While the specific selectivity profile of this compound is not fully characterized, its unique structure could be a starting point for designing novel agonists or antagonists. Such tools are essential for validating purinergic receptors as therapeutic targets for a multitude of diseases, from chronic pain to autoimmune disorders. nih.gov

Biosynthesis and Enzymology in Research Contexts

Regioselective Synthesis of 2'-O-Methyladenosine-5'-Triphosphate Analogs

The chemical synthesis of nucleoside triphosphates (NTPs) and their analogs is a cornerstone for creating modified nucleic acids. acs.org The primary challenge in synthesizing compounds like this compound lies in achieving regioselectivity, ensuring the triphosphate group is attached exclusively to the 5'-hydroxyl position of the ribose sugar. acs.org

The most common and established method for this is the one-pot, three-step Ludwig-Eckstein procedure. mdpi.com This process typically begins with a nucleoside precursor, in this case, 2'-O-methyladenosine. The 5'-hydroxyl group is inherently more reactive than the 3'-hydroxyl group, which often allows for direct triphosphorylation without the need for protecting the 3'-position. acs.org The reaction involves treating the nucleoside with phosphorus oxychloride (POCl₃) in a phosphate (B84403) solvent, followed by the addition of pyrophosphate to form the triphosphate chain. acs.orgmdpi.com The final product is then purified, typically using ion-exchange chromatography or HPLC. acs.org

The synthesis of analogs extends beyond the 2'-O-methyl modification. Researchers have developed methods to introduce a wide array of functional groups at various positions on the nucleobase or the sugar moiety. nih.govrsc.org For instance, the Stille coupling reaction can be used to introduce a methyl group at the 2-position of the adenosine (B11128) base. nih.gov The resulting 2-methyladenosine (B93211) can then undergo triphosphorylation to yield 2-methyladenosine-5'-triphosphate (rMeATP), expanding the chemical diversity available for enzymatic synthesis of RNA. nih.gov Similarly, other modifications, such as the introduction of ethynyl (B1212043) or vinyl groups, can be achieved through reactions like the Sonogashira cross-coupling, followed by the standard triphosphorylation protocol. nih.gov These synthetic strategies provide a robust toolkit for generating a diverse library of modified NTPs for various research applications. nih.gov

Enzymatic Synthesis of Modified Nucleic Acids Utilizing this compound

The enzymatic incorporation of this compound into RNA strands is a powerful technique for producing nucleic acids with tailored properties, such as increased stability against nuclease degradation. trilinkbiotech.comglpbio.com This enhanced stability is crucial for therapeutic applications like RNA aptamers and mRNA vaccines. uni-konstanz.denih.gov

Wild-type RNA polymerases, such as T7 RNA polymerase, generally exhibit poor efficiency in incorporating nucleotides with modifications at the 2'-position of the ribose sugar. uni-konstanz.deoup.com The 2'-hydroxyl group plays a critical role in the polymerase's active site for discriminating between ribonucleotides and deoxyribonucleotides, and its modification to a 2'-O-methyl group often hinders recognition and incorporation. uni-konstanz.denih.gov To overcome this limitation, significant research has focused on engineering polymerase variants with improved tolerance for 2'-modified NTPs. nih.gov

A key breakthrough in this area was the identification of specific amino acid residues in T7 RNA polymerase that are crucial for nucleotide discrimination. The Y639 residue, in particular, is a major determinant of the enzyme's preference for ribose sugars. nih.gov Mutating this residue to phenylalanine (Y639F) reduces this discrimination and significantly enhances the polymerase's ability to incorporate 2'-modified nucleotides, including 2'-O-methylated and 2'-fluoro-modified NTPs. nih.gov Another important residue is H784; mutating it to alanine (B10760859) (H784A) is thought to reduce premature transcription termination after a modified nucleotide is incorporated. nih.gov

Table 1: Engineered T7 RNA Polymerase Mutants for this compound Incorporation

| Mutant | Key Mutations | Effect on Incorporation | Reference |

|---|---|---|---|

| Y639F | Tyrosine to Phenylalanine at position 639 | Reduces discrimination against 2'-modifications, allowing incorporation of 2'-fluoro and 2'-amino NTPs. | nih.gov |

| Y639F, H784A | Y639F and Histidine to Alanine at 784 | Can incorporate nucleotides with bulky 2' modifications like 2'-O-methyl. | nih.gov |

| P266L | Proline to Leucine at position 266 | Increases yield of 5'-modified RNAs when used with high G analogue:GTP ratios. | nih.gov |

| M5 | S430P, N433T, S633P, F849I, F880Y | Increases thermal stability and transcription activity at higher temperatures (e.g., 50°C). | nih.gov |

Aptamers are short, single-stranded DNA or RNA oligonucleotides that fold into specific three-dimensional structures to bind to targets with high affinity and specificity. nih.govcreative-biolabs.com A major hurdle for the therapeutic use of natural RNA aptamers is their rapid degradation by ubiquitous nucleases. creative-biolabs.com Incorporating 2'-O-methylated nucleotides, such as this compound, is a widely adopted strategy to enhance their stability. creative-biolabs.comnih.gov

The process of generating aptamers, known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment), involves iterative rounds of selection and amplification. creative-biolabs.com To create modified aptamers, 2'-O-methylated NTPs can be included in the transcription step of the SELEX process. researchgate.netjenabioscience.com However, as mentioned previously, this requires the use of engineered polymerases that can efficiently utilize these modified substrates. rsc.org

The introduction of 2'-O-methyl groups confers significant resistance to ribonucleases. nih.gov Studies have shown that modifying the 3'-end of a DNA aptamer with 2'-O-methyl RNA bases can lead to stability in human serum for up to 24 hours. nih.gov While this modification can sometimes lead to a decrease in binding affinity compared to the unmodified version, this effect can often be mitigated through the selection process or by strategic placement of the modifications. nih.gov For example, research has shown that aptamers fully modified with 2'-O-methyl groups can retain high affinity for their targets, such as human neutrophil elastase, even in the presence of high salt concentrations or serum. rsc.org The development of specialized polymerases capable of both transcribing and reverse-transcribing fully 2'-O-methylated oligonucleotides has been a critical advancement, enabling the selection of highly stable and effective aptamers for diagnostic and therapeutic purposes. rsc.org

Table 2: Impact of 2'-O-Methyl Modification on Aptamer Properties

| Property | Observation | Details | Reference |

|---|---|---|---|

| Nuclease Resistance | Increased | 2'-O-methyl RNA modifications, particularly at the 3'-end, significantly enhance stability against nucleases present in human serum. | nih.gov |

| Binding Affinity | Can be affected | Incorporation of 2'-O-methyl groups can sometimes reduce binding affinity. For example, a 3- to 6-fold decrease was observed in one study. | nih.gov |

| Stability in Serum | Increased | An aptamer analogue with 3'-end 2'-O-methyl modification was stable for up to 24 hours in human serum. | nih.govnih.gov |

| Target Binding in Complex Media | Retained | A fully 2'-O-methylated aptamer against human neutrophil elastase retained its binding affinity in high concentrations of salt or serum. | rsc.org |

Advanced Methodologies for Characterization and Detection

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as a cornerstone for the direct analysis of RNA modifications. nih.gov It offers high sensitivity and specificity by detecting molecules based on their intrinsic physicochemical properties, such as mass-to-charge ratio. nih.gov This platform is considered a "gold standard" for the accurate identification and quantification of the diverse chemical modifications present in RNA. chromatographyonline.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of modified nucleosides. chromatographyonline.comnih.gov The standard workflow involves the complete enzymatic hydrolysis of RNA into its constituent nucleosides. nih.gov This mixture is then separated using high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer for detection and quantification. nih.govnih.gov

The LC-MS/MS method provides highly specific and sensitive detection of a wide array of DNA and RNA modifications. chromatographyonline.com For quantification, the mass spectrometer is often operated in a dynamic multiple reaction monitoring (dMRM) mode. researchgate.net In this mode, a specific precursor ion (the mass of the nucleoside of interest, e.g., 2'-O-methyladenosine) is selected and fragmented, and a specific product ion is monitored. This process creates a unique mass transition that is highly specific to the target molecule, enabling accurate quantification even in complex biological samples. nih.govresearchgate.net The use of stable isotope-labeled internal standards further enhances the accuracy of absolute quantification. nih.gov

Table 1: Representative Mass Transitions for Nucleoside Analysis via LC-MS/MS This table illustrates the principle of selecting precursor and product ions for quantification. Actual values can vary based on instrumentation and ionization mode.

| Nucleoside | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion (m/z) [M+H]⁺ | Typical Product Ion (m/z) [BH₂]⁺ | Notes |

|---|---|---|---|---|---|

| Adenosine (B11128) (A) | C₁₀H₁₃N₅O₄ | 267.0968 | 268.1 | 136.1 | Canonical ribonucleoside. |

| 2'-O-methyladenosine (Am) | C₁₁H₁₅N₅O₄ | 281.1124 | 282.1 | 136.1 | Product ion corresponds to the adenine (B156593) base. |

| N⁶-methyladenosine (m⁶A) | C₁₁H₁₅N₅O₄ | 281.1124 | 282.1 | 150.1 | Product ion corresponds to the N⁶-methyladenine base. |

Liquid chromatography coupled with quadrupole time-of-flight (LC-QTOF) mass spectrometry provides high-resolution, accurate-mass (HRAM) data, which is invaluable for both targeted quantification and the discovery of unknown modifications. americanlaboratory.com Modern Q-TOF systems can achieve mass accuracies of 1–2 parts-per-million (ppm), which significantly reduces the number of possible elemental formulas for a detected ion, thereby increasing confidence in compound identification. americanlaboratory.comyoutube.com

This high accuracy is critical in epitranscriptomics, where researchers may be searching for new or unexpected modifications within a sample. nih.gov The process involves using the accurate mass measurement to generate a highly specific molecular formula. americanlaboratory.com This information, combined with the fragmentation pattern from MS/MS analysis, allows for the confident structural elucidation of modified nucleosides like 2'-O-methyladenosine. oup.com The stability of the mass accuracy over the course of an experiment is a key performance attribute, ensuring that identifications are reliable and reproducible. youtube.com

A specialized and powerful application of LC-MS/MS is the quantitative analysis of the RNA cap epitranscriptome. nih.govnih.gov CapQuant is a systems-level technique developed for the sensitive and absolute quantification of various RNA cap structures. nih.govresearchgate.netoup.com This method combines offline HPLC enrichment of capped RNA species with isotope-dilution LC-MS/MS. nih.gov

CapQuant has been successfully applied to profile the cap landscape in a variety of organisms, from viruses to humans. nih.govoup.comdntb.gov.ua This research has led to the discovery of new cap structures and revealed significant cell- and tissue-specific differences in cap methylation patterns. nih.govnih.gov For instance, these studies have quantified the prevalence of cap 1 structures (m7GpppNm), which contain a 2'-O-methylated first nucleotide like 2'-O-methyladenosine, and have also uncovered surprisingly high proportions of caps (B75204) that lack this 2'-O-methylation in certain contexts. nih.govnih.govoup.com This methodology provides crucial insights into the dynamics of cap regulation and the enzymes involved. nih.gov

Reverse Transcription-Based Assays

Assays based on reverse transcription (RT) offer an alternative, sequence-specific approach to detect 2'-O-methylation. These methods exploit the fact that the 2'-O-methyl group on the ribose sugar can impede the activity of reverse transcriptase, the enzyme that synthesizes complementary DNA (cDNA) from an RNA template. nih.govnih.gov

A widely used method for detecting and quantifying site-specific 2'-O-methylation is based on performing reverse transcription at low concentrations of deoxynucleotide triphosphates (dNTPs). mdpi.comnih.gov The principle is that under limiting dNTP conditions, the processivity of reverse transcriptase is generally reduced, and the enzyme tends to pause or terminate cDNA synthesis immediately before a 2'-O-methylated nucleotide. nih.govoup.com At high dNTP concentrations, the enzyme is more likely to bypass the modified site. nih.gov

This phenomenon is leveraged in an approach known as RTL-P (Reverse Transcription at Low dNTP followed by PCR). oup.comresearchgate.net In this assay, two separate RT reactions are performed on the same RNA sample: one with a standard, high concentration of dNTPs and another with a low concentration. nih.gov The resulting cDNA is then used as a template for quantitative PCR (qPCR) with primers flanking the putative modification site. nih.gov A significant increase in the qPCR cycle threshold (CT) value in the low-dNTP reaction compared to the high-dNTP reaction indicates the presence of a 2'-O-methyl group that inhibited the RT step. nih.govnih.gov This method is sensitive enough to detect modifications in low-abundance mRNAs. nih.govresearchgate.net

Table 2: Principle of RTL-P for Detecting 2'-O-methylation Illustrative data showing expected outcomes for a 2'-O-methylated vs. unmethylated RNA target.

| RNA Target Status | RT Condition | cDNA Synthesis | Relative qPCR Result (CT Value) | Interpretation |

|---|---|---|---|---|

| Unmethylated | High [dNTP] | Efficient | ~22 | No significant difference in CT values. |

| Low [dNTP] | Efficient | ~22.5 | ||

| 2'-O-methylated | High [dNTP] | Efficient (Bypass) | ~22.2 | Significantly higher CT value at low [dNTP] indicates RT inhibition by the methyl group. |

| Low [dNTP] | Inhibited (Pause/Stop) | ~28.0 |

The inhibition of reverse transcription at a 2'-O-methylated site creates a distinct "signature" that can be detected by various means. nih.gov The 2'-O-methyl group presents a steric "bump" that physically hinders the passage of the reverse transcriptase enzyme. nih.gov The primary signature is the termination of cDNA synthesis, leading to truncated products that can be identified by primer extension analysis or deep sequencing approaches. mdpi.comnih.gov

Different reverse transcriptase enzymes exhibit varying degrees of sensitivity to this modification. nih.gov For example, Avian Myeloblastosis Virus (AMV) reverse transcriptase is commonly used for mapping 2'-O-methylation sites due to its tendency to pause at these locations under low dNTP conditions. oup.com To improve detection, researchers have also engineered DNA polymerases with enhanced sensitivity to 2'-O-methylation. mdpi.com These specialized enzymes can stall efficiently at modified sites even under normal dNTP concentrations, offering a more direct method for site-specific quantification via qPCR without the need to modulate dNTP levels. nih.govmdpi.com

High-Throughput Sequencing Methodologies (e.g., RiboMethSeq)

High-throughput sequencing has revolutionized the study of RNA modifications, enabling the transcriptome-wide mapping of 2'-O-methylated nucleotides. One of the most prominent methods in this domain is RiboMethSeq.

RiboMethSeq is a technique grounded in the principle that the presence of a 2'-O-methyl group on a ribose sugar protects the adjacent phosphodiester bond from alkaline hydrolysis. The methodology involves the following key steps:

RNA Fragmentation: Total RNA is subjected to random alkaline hydrolysis, which cleaves the RNA backbone at phosphodiester bonds.

Protection at 2'-O-Methylated Sites: The phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to this cleavage.

Library Preparation and Sequencing: The resulting RNA fragments are converted into a cDNA library and sequenced using high-throughput sequencing platforms.

Data Analysis: The sequencing reads are mapped back to a reference genome or transcriptome. A characteristic gap or a drop in read coverage is observed at the position immediately following a 2'-O-methylated nucleotide, as this site is underrepresented in the fragment pool.

This method has been successfully applied to identify and quantify 2'-O-methylation sites in various RNA species, including ribosomal RNA (rRNA) and transfer RNA (tRNA). The quantitative nature of RiboMethSeq allows for the assessment of the stoichiometry of methylation at specific sites, providing insights into the dynamics of RNA modification in different cellular states.

Another related technique, 2'-OMe-Seq , also leverages deep sequencing to map 2'-O-methylations. This method relies on the observation that reverse transcriptase can be stalled or paused at a 2'-O-methylated nucleotide, particularly at low concentrations of deoxynucleotide triphosphates (dNTPs). uq.edu.au By comparing the reverse transcription profiles at low and standard dNTP concentrations, it is possible to identify sites of 2'-O-methylation. uq.edu.au

The table below summarizes key features of these high-throughput sequencing methodologies.

Table 1: High-Throughput Sequencing Methodologies for 2'-O-Methylation Detection

| Methodology | Principle | Key Steps | Application |

| RiboMethSeq | Protection of the 3'-adjacent phosphodiester bond from alkaline hydrolysis by the 2'-O-methyl group. | Random alkaline hydrolysis of RNA, library preparation, high-throughput sequencing, and mapping of cleavage sites. | Transcriptome-wide mapping and quantification of 2'-O-methylation in various RNA types. |

| 2'-OMe-Seq | Reverse transcriptase pausing at 2'-O-methylated nucleotides under low dNTP concentrations. uq.edu.au | Primer extension on RNA templates with low dNTPs, library preparation of abortive cDNA products, and sequencing. uq.edu.au | Site-specific detection of 2'-O-methylation in RNA. uq.edu.au |

Other Biochemical and Molecular Biology Techniques

Beyond high-throughput sequencing, a variety of other biochemical and molecular biology techniques are employed for the characterization and detection of 2'-O-methyladenosine-5'-triphosphate and its corresponding nucleoside.

Chromatography-Based Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation and quantification of nucleotides. nih.gov Various HPLC methods, including reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and ion-exchange chromatography, can be utilized to separate 2'-O-methyladenosine and its phosphorylated forms from other cellular components. nih.govqut.edu.au For instance, anion-exchange HPLC (AX-HPLC) is often used to assess the purity of synthesized this compound. trilinkbiotech.comtrilinkbiotech.com HILIC methods have been developed to separate a wide range of nucleotides, including adenosine monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP), and can be adapted for modified nucleotides. qut.edu.au

Capillary Ion Chromatography: This technique offers excellent resolution for the separation of native and modified nucleotides and can be coupled with mass spectrometry for sensitive detection. thermofisher.com

Mass Spectrometry:

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS and LC-MS/MS are powerful tools for the unambiguous identification and quantification of modified nucleosides and nucleotides. trilinkbiotech.comrsc.org After separation by LC, the molecules are ionized and their mass-to-charge ratio is determined. Tandem mass spectrometry further fragments the ions to provide structural information, allowing for the precise identification of 2'-O-methyladenosine. rsc.org This "gold standard" approach is highly sensitive and specific. trilinkbiotech.com

Enzymatic Assays:

Polymerase Incorporation Assays: The ability of RNA polymerases to utilize this compound as a substrate can be exploited for its detection and characterization. nih.gov Primer extension assays, where a polymerase extends a primer using a template and a pool of nucleotides including 2'-OMe-ATP, can be used to study the efficiency and fidelity of its incorporation into an RNA strand. nih.gov The resulting products can be analyzed by methods such as denaturing polyacrylamide gel electrophoresis (PAGE). nih.gov

Electrophoretic Methods:

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-mass ratio. uq.edu.au It is a high-resolution technique that can be used to separate different nucleotides, including mono-, di-, and triphosphorylated forms. uq.edu.au CE has been successfully applied to the analysis of various nucleotides and can be adapted for the study of this compound. uq.edu.aunih.gov

The following table provides a summary of these biochemical and molecular biology techniques.

Table 2: Biochemical and Molecular Biology Techniques for this compound Analysis

| Technique | Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, charge, or hydrophilic interactions. nih.govqut.edu.au | Separation and quantification of 2'-O-methyladenosine and its phosphorylated forms; purity assessment. trilinkbiotech.comtrilinkbiotech.com |

| Mass Spectrometry (MS/MS) | Separation by mass-to-charge ratio and fragmentation analysis. rsc.org | Unambiguous identification and quantification of 2'-O-methyladenosine and its derivatives. trilinkbiotech.comrsc.org |

| Enzymatic Assays | Utilization of 2'-OMe-ATP as a substrate by polymerases. nih.gov | Studying the incorporation of 2'-O-methyladenosine into RNA. nih.gov |

| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in a capillary. uq.edu.au | High-resolution separation of nucleotides and their modified analogs. uq.edu.aunih.gov |

Research Applications and Future Directions

2'-O-Methyladenosine-5'-Triphosphate as a Biochemical Probe

This compound (2'-O-Me-ATP) is a chemically modified analog of adenosine (B11128) triphosphate (ATP). apexbt.comtrilinkbiotech.com In this molecule, the hydroxyl group at the 2' position of the ribose sugar is replaced by a methyl group. apexbt.com This modification is central to its utility as a biochemical probe, as it confers significant resistance to degradation by nucleases and base-mediated hydrolysis, thereby increasing the biological stability of RNA strands into which it is incorporated. apexbt.comtrilinkbiotech.comglpbio.com This stability makes it an invaluable tool for investigating various biological processes where unmodified RNA would be quickly broken down. apexbt.com Researchers utilize 2'-O-Me-ATP to explore RNA structure-function relationships, study RNA modification pathways, and analyze interactions that affect the specificity and activity of enzymes like RNA polymerase. apexbt.com

The interactions between RNA molecules and RNA-binding proteins (RBPs) are fundamental to the regulation of gene expression, governing processes from RNA biogenesis and transport to function and decay. nih.gov These interactions form vast and dynamic networks within cells; a typical eukaryotic cell may have over 1,500 different RBPs interacting with tens of thousands of distinct RNAs. nih.gov Understanding the dynamics of these interactions is crucial, as their dysregulation is often linked to disease. nih.gov

The inherent instability of RNA molecules presents a significant challenge for studying these interactions. Biochemical assays designed to capture and analyze RNA-protein complexes can be compromised by the rapid degradation of the RNA probe. The incorporation of this compound into synthetic RNA probes helps to overcome this obstacle. By creating nuclease-resistant RNA molecules, researchers can more reliably perform experiments to:

Identify and Characterize RBPs: Stable RNA probes are used as bait to isolate their binding partners from cell lysates. Methods like RNA Bind-n-Seq (RBNS), which systematically determine the RNA sequences and structures that proteins prefer, benefit from the use of modified, stable RNA libraries. mit.edu

Map Binding Sites: The stability of probes containing 2'-O-methyladenosine allows for more precise mapping of the protein binding sites on an RNA molecule, as the probe remains intact throughout the experimental procedure.

Analyze Interaction Kinetics: Studying the association and dissociation rates of RNA-protein interactions requires that the RNA molecule remains stable over the course of the measurement. nih.gov The use of 2'-O-methylated probes facilitates more accurate kinetic analyses.

RNA metabolism encompasses the entire life cycle of an RNA molecule, including its synthesis, processing (such as splicing and polyadenylation), nuclear export, translation into protein, and eventual decay. nih.gov Chemical modifications on RNA, often called "epitranscriptomic" marks, are key regulators of these metabolic pathways. nih.govnih.gov These modifications are dynamically added, removed, and recognized by specific proteins known as "writers," "erasers," and "readers," respectively. nih.govresearchgate.net

This compound serves as a critical tool for dissecting the role of 2'-O-methylation in these complex pathways. By incorporating this modified nucleotide into RNA transcripts, researchers can investigate how this specific modification influences various stages of RNA metabolism.

Splicing and Processing: N6-methyladenosine (m6A), a related modification, is known to be more abundant in pre-mRNA than in mature mRNA and can influence alternative splicing patterns. nih.gov By analogy, introducing 2'-O-methyladenosine allows for studies on how this mark affects spliceosome assembly and the selection of splice sites.

Nuclear Export and Localization: The transport of mRNA from the nucleus to the cytoplasm is a critical regulatory step. nih.gov Synthesizing RNAs with and without 2'-O-methyladenosine allows for direct investigation into whether this modification is recognized by nuclear export receptors and influences the subcellular localization of the RNA.

RNA Stability and Decay: The "reader" proteins that bind to methylated RNA can target the transcript for either stabilization or degradation. frontiersin.org By creating stable, 2'-O-methylated transcripts, researchers can identify the specific "reader" proteins that recognize this mark and determine their effect on RNA half-life. Recent studies have shown that 2'-O-methylation can enhance the oral delivery of small RNAs, suggesting a role in stabilizing them within the digestive system. nih.gov

Metabolic Feedback Loops: Cellular metabolism and RNA methylation are interconnected. For instance, the production of S-adenosyl methionine (SAM), the universal methyl donor, is dependent on one-carbon metabolism, and its availability can influence the extent of RNA methylation. nih.gov The use of 2'-O-methylated probes can help in studies aimed at understanding how the cell's metabolic state influences the epitranscriptomic landscape and vice versa. nih.gov

A primary and widely exploited feature of this compound is its ability to confer nuclease resistance to RNA constructs. trilinkbiotech.comglpbio.com The methyl group at the 2' position of the ribose provides steric hindrance, which protects the adjacent phosphodiester bond from cleavage by endo- and exonucleases. apexbt.commdpi.com This modification is a common and effective strategy for increasing the in vivo half-life of RNA-based therapeutics and diagnostics. mdpi.com

Research findings have consistently demonstrated the enhanced stability of RNA containing 2'-O-methylated nucleotides.

General Stability: The modification increases the stability of the RNA strand against both enzymatic cleavage by nucleases and chemical degradation via base hydrolysis. trilinkbiotech.comglpbio.com

Systematic Modification: Studies involving the systematic introduction of 2'-O-methylated bases into nucleic acid molecules have shown a significant increase in stability. For example, modifying the 3'-end of a DNA aptamer with 2'-O-methyl RNA bases was shown to be an effective strategy for enhancing nuclease resistance. nih.gov

Serum Stability: The practical benefit of this modification is evident in its performance in biological fluids. In one study, a DNA aptamer modified at its 3'-end with 2'-O-methyl RNA demonstrated high stability in human serum over 24 hours. nih.gov

| Modification Strategy | Target Molecule | Key Finding | Reference |

| 3'-end modification with 2'-O-methyl RNA | DNA Aptamer | After 24 hours in human serum, only 19.0% ± 6.70% of the aptamer was digested, demonstrating significantly enhanced nuclease resistance. | nih.gov |

| Incorporation of 2'-O-methylated nucleotides | RNA Strand | Methylation at the 2'-O position results in increased stability against both base hydrolysis and nuclease cleavage. | trilinkbiotech.comglpbio.com |

Utility in Advanced RNA Design and Engineering

The robust chemical properties of this compound make it a valuable component in the field of synthetic biology for the engineering of RNA molecules with novel or enhanced properties. Its incorporation into RNA is a key strategy for moving beyond native RNA structures to create functional nucleic acid molecules for therapeutic and biotechnological applications.

The development of reliable probes for detecting and quantifying specific nucleic acid sequences in biological samples is a cornerstone of molecular diagnostics and research. For many applications, particularly those involving in-cell or in-vivo analysis, the probe's stability is paramount. Unmodified RNA probes are often unsuitable for these environments due to their rapid degradation by ubiquitous nucleases.

Incorporating this compound during the synthesis of RNA probes directly addresses this limitation. The resulting probes exhibit a significantly longer half-life, which leads to several advantages:

Increased Signal-to-Noise Ratio: Stable probes persist longer, allowing for greater accumulation of signal and reducing the likelihood of false-negative results.

Improved Sensitivity: The enhanced stability allows for the use of lower probe concentrations while still achieving effective detection.

Suitability for In Vivo Imaging: Probes designed for imaging RNA localization and transport in living organisms must be able to withstand the intracellular environment for extended periods. 2'-O-methylation is a key modification for enabling such applications.

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. nih.gov They are often considered synthetic alternatives to antibodies for therapeutic and diagnostic purposes. mdpi.com However, a major hurdle for the clinical application of native RNA aptamers is their poor stability in the bloodstream due to nuclease degradation. mdpi.com

The incorporation of this compound is a widely used post-selection strategy to improve the drug-like properties of aptamers. trilinkbiotech.comnih.gov

Enhanced Nuclease Resistance: As with other RNA constructs, 2'-O-methylation significantly increases the half-life of aptamers in biological fluids. mdpi.comnih.gov

Preservation of Affinity: Importantly, studies have shown that the systematic introduction of 2'-O-methyl modifications can enhance stability without compromising the aptamer's binding affinity for its target. nih.gov

Overcoming Synthesis Challenges: Historically, it was difficult to generate fully 2'-O-methylated aptamers directly through the selection process because most polymerases cannot efficiently recognize and use 2'-O-methylated triphosphates. rsc.org However, recent breakthroughs have led to the development of evolved DNA polymerases that can efficiently perform "transcription" and "reverse transcription" of fully 2'-O-methylated oligonucleotides. This has enabled the direct selection of fully modified aptamers that are highly resistant to nucleases. rsc.org For example, fully 2'-O-methylated aptamers that bind to human neutrophil elastase (HNE) have been successfully isolated using this method. rsc.org

| Aptamer Engineering Approach | Key Advantage | Research Finding | Reference |

| Systematic introduction of 2'-O-methyl bases into a DNA aptamer | Enhanced stability without loss of affinity | Modification of a DNA aptamer with 2'-O-methyl RNA bases improved nuclease resistance. | nih.gov |

| Selection of fully 2'-O-methylated aptamers using evolved polymerases | Direct generation of highly nuclease-resistant aptamers | The first selection of fully 2'-O-Me modified aptamers binding human neutrophil elastase (HNE) was achieved, showing good affinity even in serum. | rsc.org |

Emerging Research Avenues

The study of this compound and the resulting 2'-O-methylation (Nm) modification in RNA is a rapidly evolving field. As the precursor for the enzymatic incorporation of 2'-O-methyladenosine (Am) into RNA strands, this compound is central to emerging research avenues exploring novel biological functions, advanced detection methods, host-pathogen dynamics, and the broader epitranscriptomic landscape. trilinkbiotech.comapexbt.com

Discovery of Novel Biological Roles and Regulatory Networks

Initially considered a static modification for RNA stability, 2'-O-methylation is now understood to be a dynamic regulatory mark. nih.govnih.gov Research is uncovering its involvement in a complex web of cellular processes, extending beyond its established role in ribosomal RNA (rRNA) and transfer RNA (tRNA). nih.gov

One of the most significant emerging roles for 2'-O-methylation is in the regulation of translation. nih.gov The modification was once thought to be a constitutive feature of ribosomes, but recent data shows that specific rRNA positions can be only partially methylated, leading to heterogeneity within the ribosome population. nih.gov This suggests that functionally distinct ribosomes may exist, capable of controlling the translation of specific messenger RNAs (mRNAs). nih.gov Further studies are focused on deciphering how 2'-O-methylation and other RNA modifications work in concert to regulate the translational efficiency of particular mRNAs. nih.gov

Beyond translation, the dysregulation of 2'-O-methylation, managed by specific methyltransferases, has been implicated in human diseases such as cancers and neurological disorders, highlighting its importance in maintaining cellular homeostasis. nih.gov For instance, research has shown that widespread 2'-O-methylation at internal mRNA sites can promote mRNA stability and is linked to shortened 3'-UTRs, which contributes to a longer mRNA half-life. the-innovation.org The regulatory networks involve a class of proteins known as "readers," which recognize the m6A modification and mediate its downstream effects on RNA metabolism, including splicing, export, and decay. nih.govnih.gov These findings are opening new avenues to explore how the epitranscriptomic machinery, including the enzymes that utilize this compound, contributes to both normal physiology and disease states.

Advancements in Site-Specific Detection and Quantification Technologies

The exploration of 2'-O-methylation's functions has been propelled by significant advancements in detection and quantification technologies. nih.gov These methods are crucial for accurately mapping the modification across the transcriptome and understanding its prevalence and dynamics.

Early methods for detecting 2'-O-methylated nucleotides involved chemical analysis after RNA hydrolysis. nih.gov Modern techniques offer much higher resolution and sensitivity. A key development was the observation that reverse transcriptase (RT) enzymes stall or pause at a 2'-O-methylated site, particularly at low concentrations of deoxynucleotide triphosphates (dNTPs). nih.gov This principle formed the basis for several primer extension-based mapping techniques. nih.gov

More recently, high-throughput and quantitative methods have become indispensable. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) allows for the direct and quantitative analysis of modified nucleosides from digested RNA. mdpi.comfrontiersin.org This approach has been used to quantify methylated adenosine modifications in human serum, revealing their potential as disease biomarkers. frontiersin.orgnih.gov

Second-generation sequencing-based methods have enabled transcriptome-wide mapping. For example, RiboMethSeq leverages the stalling of reverse transcriptase to identify 2'-O-methylation sites on a large scale. biorxiv.org The latest frontier involves third-generation, single-molecule direct sequencing technologies like Nanopore. the-innovation.orgmdpi.com Nanopore sequencing can detect RNA modifications directly by measuring disruptions in the ionic current as an RNA strand passes through a nanopore, offering the potential for quantitative, single-molecule resolution without the need for amplification or chemical treatment. mdpi.combiorxiv.org

Table 1: Comparison of Technologies for Detecting 2'-O-Methylation

| Technology | Principle | Key Advantages | Limitations | Reference |

|---|---|---|---|---|

| Reverse Transcriptase (RT) Stalling | RT enzyme pauses at a 2'-O-methylated nucleotide at low dNTP concentrations. | Site-specific detection; relatively simple setup. | Can be sequence-dependent; may not be fully quantitative. | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates and identifies nucleosides based on mass-to-charge ratio after RNA digestion. | Highly accurate quantification; detects a wide range of modifications. | Destroys the RNA sequence context; requires specialized equipment. | mdpi.comfrontiersin.org |

| RiboMethSeq (and similar sequencing methods) | High-throughput sequencing of RNA fragments that terminate at 2'-O-methylated sites due to RT stalling. | Transcriptome-wide mapping; provides sequence context. | Indirect detection; potential for biases from RNA structure. | biorxiv.org |

| Nanopore Direct RNA Sequencing | Detects characteristic changes in electrical current as a modified RNA base passes through a nanopore. | Direct detection on native RNA; single-molecule resolution; provides sequence and modification information simultaneously. | Accuracy is still being improved; requires sophisticated bioinformatic analysis. | the-innovation.orgmdpi.com |

Mechanistic Studies of Host-Pathogen Interactions Involving 2'-O-Methylation

A critical area of emerging research is the role of 2'-O-methylation in the interplay between hosts and pathogens, particularly viruses. frontiersin.orgmq.edu.au Many viruses that replicate in the cytoplasm have evolved their own 2'-O-methyltransferases to modify their RNA, using host-derived precursors. nih.gov This modification serves as a molecular camouflage, allowing the virus to evade the host's innate immune system. the-innovation.orgnih.gov

The host immune system employs sensor proteins like MDA5 and RIG-I to detect foreign RNA and trigger an antiviral interferon response. nih.govresearchgate.net Research on coronaviruses, for example, has shown that 2'-O-methylation of the 5' cap of viral mRNA protects it from being recognized by MDA5. nih.gov Viruses lacking the ability to perform this methylation induce a much stronger interferon response and are significantly weakened. nih.gov This demonstrates that 2'-O-methylation is a key viral strategy to suppress host antiviral defenses. nih.govnih.gov

This dynamic is not limited to coronaviruses. In flaviviruses, the NS5 protein has been shown to perform 2'-O-methylation on internal adenosine residues of the viral RNA. nih.gov This internal modification was found to attenuate viral RNA translation and replication, suggesting a complex regulatory role. nih.gov Similarly, for HIV, the host enzyme FTSJ3 adds 2'-O-methylation to viral RNA, which helps the virus avoid immune sensing. the-innovation.org

These host-pathogen interactions represent a molecular arms race. nih.gov Pathogens co-opt host epigenetic machinery to ensure their survival and replication, while the host employs these same mechanisms as a defense. nih.govmdpi.com Understanding the specific enzymes and recognition factors involved in this process, such as the viral 2'-O-methyltransferases (e.g., nsp16 in coronaviruses) and the host immune sensors, is crucial for developing novel antiviral therapies that could disrupt this viral immune evasion strategy. nih.gov

Exploration of Epitranscriptomic Landscape and Heterogeneity